Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid

Catalog No.
S13918905
CAS No.
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid...

Product Name

Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid

IUPAC Name

2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)

InChI Key

FMIMFCRXYXVFTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C

3-Oxo-olean-12-en-28-oic acid is a natural product found in Miconia fallax, Lantana camara, and Scrophularia ningpoensis with data available.

Olean-12-en-28-oic acid, also known as 3-oxo-oleanolic acid or 3-ketooleanolic acid, is a naturally occurring triterpenoid compound derived from various plant sources, particularly from the genus Oleaceae. This compound features a pentacyclic structure typical of oleanane-type triterpenes, characterized by a double bond at the C-12 position and a carboxylic acid group at the C-28 position. Oleanolic acid and its derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Olean-12-en-28-oic acid can undergo various chemical transformations, including:

  • Hydroxylation: Introduction of hydroxyl groups at different positions (e.g., C-3, C-7) can enhance its biological activity.
  • Esterification: Reacting with alcohols can form esters, which may exhibit improved solubility and bioavailability.
  • Reduction: The ketone at C-3 can be reduced to form alcohol derivatives, potentially altering its pharmacological profile.

These reactions are essential for synthesizing derivatives with enhanced properties.

Olean-12-en-28-oic acid exhibits a wide range of biological activities:

  • Anti-inflammatory: It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2, making it a candidate for treating inflammatory diseases .
  • Anticancer: Studies indicate that it can induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple pathways, including the modulation of p53 and NF-kB signaling .
  • Hepatoprotective: Oleanolic acid has demonstrated protective effects against liver damage induced by toxins like carbon tetrachloride .
  • Antimicrobial: Its derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

The synthesis of olean-12-en-28-oic acid can be achieved through several methods:

  • Extraction from Natural Sources: It can be isolated from plants such as Olea europaea (olive) and Luffa cylindrica.
  • Chemical Synthesis: Synthetic routes often involve the modification of oleanolic acid through reactions like oxidation or esterification to produce derivatives with specific functionalities.
  • Biotransformation: Microbial fermentation processes can be employed to convert oleanolic acid into more bioactive derivatives using specific strains like Rhodococcus rhodochrous .

Olean-12-en-28-oic acid and its derivatives have numerous applications:

  • Pharmaceuticals: Due to their anti-inflammatory and anticancer properties, they are being explored for drug development.
  • Nutraceuticals: Their health benefits make them suitable for incorporation into dietary supplements.
  • Cosmetics: Antioxidant properties allow their use in skin care products aimed at reducing inflammation and promoting skin health.

Research on the interactions of olean-12-en-28-oic acid with other compounds indicates potential synergistic effects:

  • Combination Therapies: It has been studied alongside conventional drugs to enhance therapeutic efficacy in cancer treatment .
  • Metabolic Interactions: Oleanolic acid can influence metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

Olean-12-en-28-oic acid is part of a broader class of oleanane-type triterpenoids. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Properties
Oleanolic AcidPentacyclic structure with hydroxyl group at C-3Strong hepatoprotective effects
Ursolic AcidSimilar pentacyclic structure but with a hydroxyl group at C-3 and no double bondMore potent anti-inflammatory activity than oleanolic acid
Betulinic AcidDerived from birch bark with similar structureNotable for its antiviral properties
Glycyrrhetinic AcidContains an additional functional groupExhibits strong anti-inflammatory effects

Each compound possesses unique biological activities that differentiate them from olean-12-en-28-oic acid while sharing common structural features.

Biosynthetic Pathways of Oleanolic Acid and Its Derivatives

The biosynthesis of 3-oxooleanolic acid originates from the universal triterpenoid precursor 2,3-oxidosqualene, which undergoes cyclization mediated by oxidosqualene cyclases (OSCs). In plants such as Gentiana straminea and Catharanthus roseus, β-amyrin synthase catalyzes the formation of β-amyrin from 2,3-oxidosqualene. Subsequent oxidation at the C-28 position by cytochrome P450 enzymes (e.g., CYP716A12) yields oleanolic acid. The conversion of oleanolic acid to 3-oxooleanolic acid involves oxidation of the hydroxyl group at C-3 to a ketone, a modification often mediated by dehydrogenases or synthetic chemical methods.

Enzymatic Modifications in Triterpenoid Backbones

Key enzymes in the post-cyclization modification of oleanane-type triterpenoids include:

EnzymeFunctionOrganism Examples
β-Amyrin synthaseCyclizes 2,3-oxidosqualene to β-amyrinGentiana straminea
CYP716A12Oxidizes β-amyrin to oleanolic acidCatharanthus roseus
3β-HSDConverts oleanolic acid to 3-oxo derivativeSynthetic systems

These modifications highlight the metabolic plasticity of triterpenoid biosynthesis, enabling structural diversification for ecological and pharmacological functions.

Natural Distribution and Phytochemical Context

3-Oxooleanolic acid is rare in nature compared to its precursor oleanolic acid, which is abundant in the Oleaceae family (e.g., olive leaves) and Vitis vinifera. Its occurrence is typically associated with specialized plant tissues, such as the epidermal layers of Catharanthus roseus leaves, where oxidative enzymes are highly expressed. The compound’s scarcity in natural sources has driven reliance on semi-synthetic production, utilizing oleanolic acid extracted from plant materials as the starting substrate.

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.34469533 g/mol

Monoisotopic Mass

454.34469533 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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